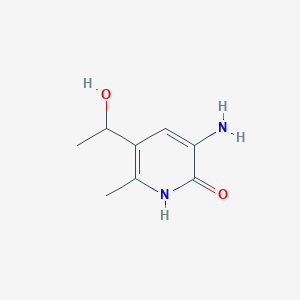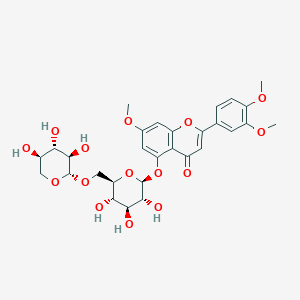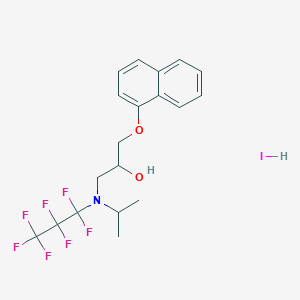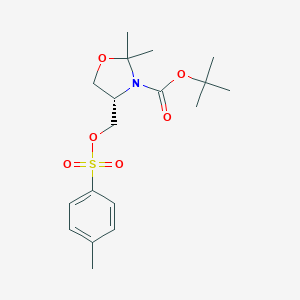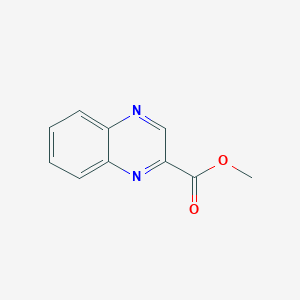![molecular formula C88H208N30 B120891 N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine CAS No. 154487-85-1](/img/structure/B120891.png)
N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine, commonly known as TREN, is a tetraamine compound used in various scientific research applications. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in the field of chemical and biological sciences.
Wirkmechanismus
TREN acts as a tetradentate ligand, which means it can bind to metal ions with four coordination sites. It forms stable complexes with metal ions such as copper, nickel, and zinc. These metal complexes have been studied for their catalytic properties and their potential applications in organic synthesis.
Biochemische Und Physiologische Effekte
TREN has been shown to have low toxicity and is not known to have any significant physiological effects. However, its metal complexes have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
TREN is a versatile compound that can be used in various lab experiments. Its water solubility and low toxicity make it a convenient compound to work with. However, its high cost and limited availability can be a limitation for some research projects.
Zukünftige Richtungen
There are several future directions in which TREN can be used in scientific research. One potential application is in the development of new metal-based drugs for the treatment of cancer and other diseases. TREN can also be used in the synthesis of new dendrimers with unique properties and potential applications in nanotechnology. Additionally, TREN can be used as a building block for the synthesis of new ligands and catalysts for organic synthesis.
Synthesemethoden
TREN can be synthesized by reacting 1,4-dibromobutane with diethylenetriamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with bis(3-aminopropyl)amine to obtain TREN.
Wissenschaftliche Forschungsanwendungen
TREN has been widely used in scientific research as a chelating agent, a ligand for metal complexes, and a building block for the synthesis of various organic compounds. It is also used in the synthesis of dendrimers, which are highly branched and monodisperse macromolecules that have potential applications in drug delivery and gene therapy.
Eigenschaften
CAS-Nummer |
154487-85-1 |
|---|---|
Produktname |
N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine |
Molekularformel |
C88H208N30 |
Molekulargewicht |
1686.8 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C88H208N30/c89-31-3-49-107(50-4-32-90)69-23-81-115(82-24-70-108(51-5-33-91)52-6-34-92)77-19-65-105(66-20-78-116(83-25-71-109(53-7-35-93)54-8-36-94)84-26-72-110(55-9-37-95)56-10-38-96)47-1-2-48-106(67-21-79-117(85-27-73-111(57-11-39-97)58-12-40-98)86-28-74-112(59-13-41-99)60-14-42-100)68-22-80-118(87-29-75-113(61-15-43-101)62-16-44-102)88-30-76-114(63-17-45-103)64-18-46-104/h1-104H2 |
InChI-Schlüssel |
MVMZFIQOIDKSFP-UHFFFAOYSA-N |
SMILES |
C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Kanonische SMILES |
C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



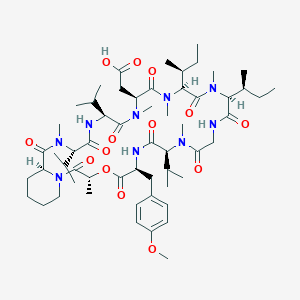
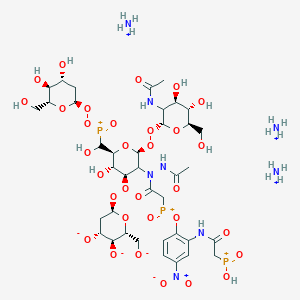
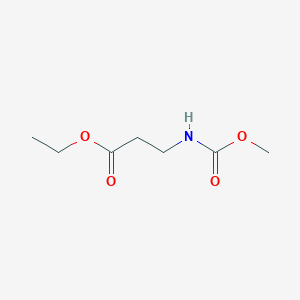

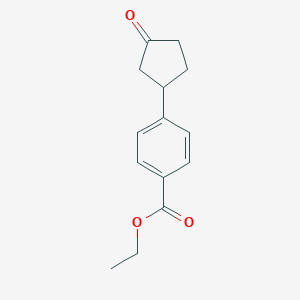

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)

